molecular formula C10H8ClNO2 B2413736 5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione CAS No. 343774-29-8

5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2413736
CAS No.: 343774-29-8
M. Wt: 209.63
InChI Key: XGXWFTPVQXNCKH-UHFFFAOYSA-N
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Description

5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. This compound, with its unique structure, offers interesting properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid. The reaction conditions are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for cost-effectiveness and efficiency, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2,3-dihydro-1H-indole-2,3-dione
  • 1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione
  • 5-chloro-1,7-dimethyl-1H-indole

Uniqueness

5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

5-Chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, characterized by its bicyclic structure and unique substituents. The presence of a chloro group at the 5-position and methyl groups at the 1 and 7 positions contributes to its chemical reactivity and biological properties. Indole derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C10H8ClNO2\text{C}_{10}\text{H}_{8}\text{Cl}\text{N}\text{O}_{2}

Structural Features:

  • Chloro Group: Enhances biological activity through potential interactions with biological targets.
  • Methyl Groups: Influence solubility and reactivity.

Anticancer Activity

Research has demonstrated that compounds with indole structures exhibit significant anticancer properties. A study involving derivatives of indole showed that certain compounds displayed cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The IC50 values for these compounds were reported in the low micromolar range, indicating potent activity against cancer cells .

Table 1: Cytotoxicity of Indole Derivatives

CompoundCell LineIC50 (µM)
L1aMCF-7<10
L1bHCT-116<5
5-Chloro-Dimethyl-IndoleMCF-7TBD

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that similar indole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from indoles have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli0.0195
Compound BS. aureus0.0048
5-Chloro-Dimethyl-IndoleP. aeruginosaTBD

The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that these compounds may induce apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) formation . Additionally, the interaction with DNA has been noted in some studies as a potential pathway for its anticancer activity.

Case Studies

Recent research has focused on synthesizing metal complexes of indoles to enhance their biological activity. For example, a study demonstrated that indole-based metal complexes exhibited higher cytotoxicity against cancer cell lines compared to their free ligands . This suggests that the incorporation of metal ions may augment the therapeutic potential of indole derivatives.

Properties

IUPAC Name

5-chloro-1,7-dimethylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-3-6(11)4-7-8(5)12(2)10(14)9(7)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXWFTPVQXNCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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